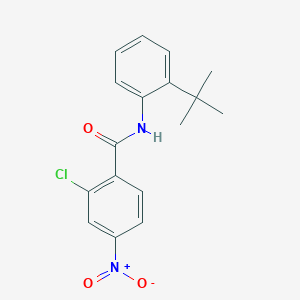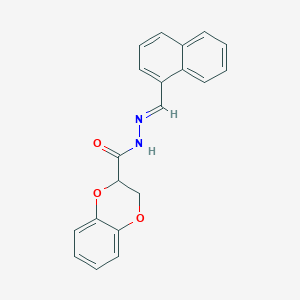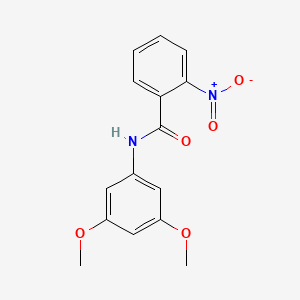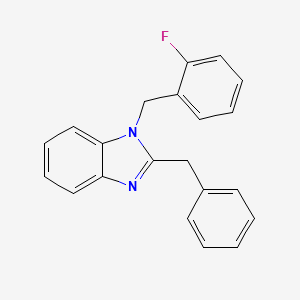
N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a novel small molecule that has shown potential as a therapeutic agent in various preclinical studies. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine, an important neurotransmitter in the central nervous system.
Mécanisme D'action
N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of glycine in the synaptic cleft, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors, leading to improved cognitive function.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of NMDA receptors. N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the levels of dopamine and acetylcholine in the prefrontal cortex, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is highly selective for GlyT1 and has a low toxicity profile. However, N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations as well. Its pharmacokinetic properties are not well understood, and it may have limited bioavailability in vivo. Additionally, N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may have off-target effects on other neurotransmitter systems, which could complicate its interpretation in preclinical studies.
Orientations Futures
There are several future directions for research on N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GlyT1 inhibitors. Another area of interest is the investigation of the pharmacokinetic properties of N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in vivo, which could inform the development of more effective therapeutic agents. Finally, the potential therapeutic applications of N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in human diseases such as schizophrenia and Alzheimer's disease warrant further investigation.
Méthodes De Synthèse
N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-methylbenzaldehyde to form an intermediate, which is then reacted with N-methyl-N-(methylsulfonyl)glycine to yield N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The purity and yield of the final product can be optimized by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of schizophrenia, Alzheimer's disease, and traumatic brain injury. N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-5-3-4-6-15(12)18-16(20)11-19(23(2,21)22)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHJLZSJUAFACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)


![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)




